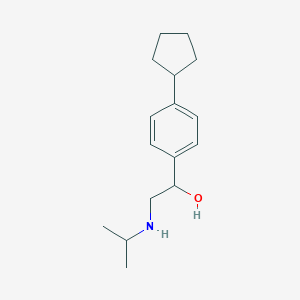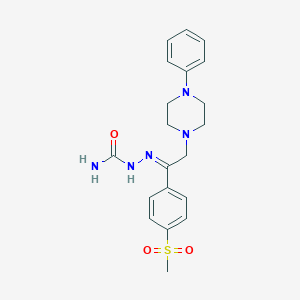
1-(4-cyclopentylphenyl)-2-(isopropylamino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-cyclopentylphenyl)-2-(isopropylamino)ethanol is an organic compound that belongs to the class of phenylethanolamines This compound features a cyclopentyl group attached to a phenyl ring, which is further connected to an ethanolamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-cyclopentylphenyl)-2-(isopropylamino)ethanol can be achieved through several synthetic routes. One common method involves the alkylation of 4-cyclopentylphenylacetonitrile with isopropylamine, followed by reduction of the resulting imine to yield the desired ethanolamine derivative. The reaction conditions typically involve:
Alkylation: Using a suitable base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like ether or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and optimized reaction conditions are often employed to scale up the synthesis while maintaining product purity.
化学反応の分析
Types of Reactions
1-(4-cyclopentylphenyl)-2-(isopropylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as LiAlH4.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: LiAlH4 in ether or NaBH4 in ethanol.
Substitution: Nitric acid in sulfuric acid for nitration; bromine in acetic acid for bromination.
Major Products
Oxidation: 1-(4-Cyclopentylphenyl)-2-(propan-2-ylamino)acetone.
Reduction: 1-(4-Cyclopentylphenyl)-2-(propan-2-ylamino)ethane.
Substitution: 1-(4-Cyclopentylphenyl)-2-(propan-2-ylamino)-4-nitroethanol or 1-(4-Cyclopentylphenyl)-2-(propan-2-ylamino)-4-bromoethanol.
科学的研究の応用
1-(4-cyclopentylphenyl)-2-(isopropylamino)ethanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as acting on specific receptors or enzymes.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1-(4-cyclopentylphenyl)-2-(isopropylamino)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(4-Cyclohexylphenyl)-2-(propan-2-ylamino)ethanol: Similar structure with a cyclohexyl group instead of a cyclopentyl group.
1-(4-Phenylphenyl)-2-(propan-2-ylamino)ethanol: Similar structure with a phenyl group instead of a cyclopentyl group.
Uniqueness
1-(4-cyclopentylphenyl)-2-(isopropylamino)ethanol is unique due to the presence of the cyclopentyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity compared to similar compounds.
特性
分子式 |
C16H25NO |
|---|---|
分子量 |
247.38g/mol |
IUPAC名 |
1-(4-cyclopentylphenyl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C16H25NO/c1-12(2)17-11-16(18)15-9-7-14(8-10-15)13-5-3-4-6-13/h7-10,12-13,16-18H,3-6,11H2,1-2H3 |
InChIキー |
AZUPXLMDEBQPMR-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(C1=CC=C(C=C1)C2CCCC2)O |
正規SMILES |
CC(C)NCC(C1=CC=C(C=C1)C2CCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-chloro-6-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374627.png)
![2-chloro-7-fluoro-11H-dibenzo[b,e][1,4]oxathiepine](/img/structure/B374631.png)
![4-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)sulfanyl]butanoic acid](/img/structure/B374633.png)
![11H-dibenzo[b,f][1,4]oxathiepine-11-carboxylic acid](/img/structure/B374634.png)
![1-[3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)propyl]piperidine](/img/structure/B374635.png)
![3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine](/img/structure/B374636.png)
![2-[4-(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl phenyl ether](/img/structure/B374638.png)

![2-[(2-chlorophenyl)(3-chlorophenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B374640.png)
![8-chloro-2-methoxy-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B374644.png)
![2-[(2-Fluorophenyl)sulfanyl]benzaldehyde](/img/structure/B374645.png)
![Ethyl 2-[(2-methoxyphenyl)sulfanyl]benzoate](/img/structure/B374647.png)
![[4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinyl]acetic acid](/img/structure/B374649.png)
![1-(8-chloro-2-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374652.png)
